molecular formula C15H21BClNO3 B11771925 2-Chloro-3-cyclobutoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-Chloro-3-cyclobutoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B11771925
M. Wt: 309.6 g/mol
InChI Key: BXDPZXHFVYVLCQ-UHFFFAOYSA-N
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Description

This compound belongs to the pyridine-boronic ester family, characterized by a tetra-substituted pyridine core with a chlorinated aromatic ring, a cyclobutoxy substituent at position 3, and a pinacol boronate ester at position 3. The boronate ester group (tetramethyl-1,3,2-dioxaborolane) is critical for Suzuki-Miyaura cross-coupling reactions, enabling applications in pharmaceutical synthesis and materials science . The cyclobutoxy group introduces steric bulk and modulates electronic properties, distinguishing it from simpler analogs with methoxy or amino substituents.

Properties

Molecular Formula

C15H21BClNO3

Molecular Weight

309.6 g/mol

IUPAC Name

2-chloro-3-cyclobutyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C15H21BClNO3/c1-14(2)15(3,4)21-16(20-14)10-8-12(13(17)18-9-10)19-11-6-5-7-11/h8-9,11H,5-7H2,1-4H3

InChI Key

BXDPZXHFVYVLCQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)OC3CCC3

Origin of Product

United States

Preparation Methods

Starting Material Selection

The synthesis typically begins with 5-bromo-2-chloro-3-hydroxypyridine due to its commercially available halogen and hydroxyl groups, which serve as anchor points for subsequent modifications.

Halogen Retention Strategies

Maintaining the chloro substituent requires mild reaction conditions to prevent nucleophilic displacement. Low-temperature reactions (<50°C) and aprotic solvents (e.g., THF, DCM) are preferred.

Introduction of the Cyclobutoxy Group

Etherification via Nucleophilic Substitution

The hydroxyl group at position 3 undergoes substitution with cyclobutanol under Mitsunobu conditions:

Reaction Scheme

Typical Conditions

ParameterValue
ReagentDIAD, PPh₃
SolventTHF
Temperature0°C → RT
Time12–16 h
Yield78–85%

The reaction benefits from rigorous nitrogen purging to eliminate byproduct HCl, enhancing yield by 9–12% compared to non-purged systems.

Installation of the Boronate Ester Moiety

Miyaura Borylation Protocol

The bromine at position 5 undergoes palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂):

Reaction Scheme

Optimized Conditions

ComponentSpecification
CatalystPd(dppf)Cl₂ (3 mol%)
BaseKOAc (3 equiv)
SolventDioxane
Temperature80°C
Time8 h
Yield68–73%

The tetramethyl dioxaborolane group demonstrates superior stability compared to pinacol boronate esters under these conditions.

Alternative Synthetic Routes

One-Pot Sequential Functionalization

An advanced approach combines cyclobutoxylation and borylation in a single reactor:

Key Advantages

  • Eliminates intermediate purification

  • Reduces solvent consumption by 40%

Reaction Profile

StepConditions
CyclobutoxylationDIAD/PPh₃, THF, 0°C
BorylationPd(dppf)Cl₂, B₂pin₂, 80°C

This method achieves an overall yield of 65% with >98% purity by HPLC.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate advantages in flow systems:

Process Parameters

MetricBatch vs. Flow
Cycle Time24 h vs. 2.5 h
Productivity1.2 kg/day vs. 8.7 kg/day
Solvent Recovery72% vs. 94%

Purification via Crystallization

The final compound is purified using hexane/ethyl acetate (4:1), yielding crystals with:

  • Purity : 99.3–99.7% (GC)

  • Particle Size : 50–100 μm

Critical Analysis of Methodologies

Yield Optimization Strategies

  • Nitrogen Purging : Increases yields by 8–12% in substitution reactions

  • Catalyst Recycling : Pd recovery systems reduce costs by 23% per batch

Common Impurities

ImpuritySourceMitigation Strategy
Deboronated productHydrolytic cleavageAnhydrous conditions
Di-cyclobutoxylatedOver-substitutionStoichiometric control

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-cyclobutoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.

Scientific Research Applications

2-Chloro-3-cyclobutoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-cyclobutoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions. The boron-containing group can form stable complexes with other molecules, facilitating the formation of new bonds. The chloro group can be substituted, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key analogs are compared in Table 1 based on substituents, molecular weight, and applications.

Table 1: Structural and Functional Comparison of Pyridine-Boronate Esters

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Applications References
2-Chloro-3-cyclobutoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Cl (2), cyclobutoxy (3) C₁₅H₂₀BClNO₃ 316.6 Pharmaceutical intermediates -
3-Bromo-6-methoxy-2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Br (3), OMe (6), Me (2) C₁₃H₁₉BBrNO₃ 344.0 Cholinergic drugs, mGluR5 modulators
2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine Cl (2), NH₂ (3) C₁₁H₁₆BClN₂O₂ 254.5 Boron-containing drug candidates
2-Chloro-5-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Cl (2), OMe (5) C₁₂H₁₇BClNO₃ 269.5 Organic electronics, cross-coupling
2-Chloro-3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Cl (2), F (3) C₁₁H₁₃BClFNO₂ 267.5 High-throughput medicinal chemistry
3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine F (3), CF₃ (2) C₁₂H₁₄BF₄NO₂ 307.1 Fluorinated bioactive molecules
Key Observations:

Substituent Effects: Cyclobutoxy vs. Amino vs. Halogen: The amino-substituted analog (Entry 3) exhibits higher polarity, improving aqueous solubility but reducing membrane permeability compared to halogenated derivatives . Fluorine/Trifluoromethyl: Fluorine and CF₃ groups (Entries 5–6) increase electronegativity and lipophilicity, enhancing binding to hydrophobic enzyme pockets .

Reactivity in Cross-Coupling: All analogs participate in Suzuki-Miyaura reactions, but steric bulk (e.g., cyclobutoxy) may require optimized Pd catalysts or elevated temperatures . Methoxy and amino substituents typically enable faster coupling due to reduced steric hindrance .

Physicochemical Properties

Table 2: Physicochemical Data

Compound LogP (Predicted) Water Solubility (mg/mL) Melting Point (°C)
This compound 3.8 0.12 120–125
2-Chloro-5-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2.5 0.45 95–98
3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine 4.2 0.08 110–115
  • Lipophilicity : The cyclobutoxy group increases LogP compared to methoxy analogs, favoring blood-brain barrier penetration.
  • Solubility: Amino-substituted derivatives (e.g., Entry 3) show higher solubility (~1.2 mg/mL) due to hydrogen-bonding capacity .

Biological Activity

2-Chloro-3-cyclobutoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, identified by CAS number 2000236-32-6, is a synthetic compound with potential applications in various biological fields. This article explores its biological activity, including cytotoxicity, enzyme inhibition, and potential therapeutic effects.

  • Molecular Formula : C11H15BClNO3
  • Molecular Weight : 255.51 g/mol
  • Structure : The compound features a pyridine ring substituted with a cyclobutoxy group and a dioxaborolane moiety.

Biological Activity Overview

The biological activities of this compound have not been extensively documented in the literature; however, related compounds have shown promising results in various assays. Here are some key findings related to its biological activity:

Cytotoxicity

Research on similar compounds indicates that pyridine derivatives can exhibit significant cytotoxic effects against tumor cell lines. For instance, the study of 3-formylchromone derivatives revealed selective cytotoxicity towards cancer cells while sparing normal cells . Although specific data on this compound is limited, it is hypothesized that its structural characteristics may confer similar properties.

Enzyme Inhibition

Compounds containing boron moieties have been investigated for their ability to inhibit various enzymes. For example, boronic acid derivatives have shown promise in inhibiting proteases and other enzymes critical to disease pathways . The presence of the dioxaborolane group in this compound suggests potential for enzyme inhibition, although specific studies are required to confirm this activity.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insights into its potential:

  • Anti-HIV Activity : Some pyridine derivatives have shown anti-HIV properties by inhibiting viral replication through interference with viral enzymes .
  • Antimicrobial Properties : Compounds similar to this pyridine derivative have demonstrated antibacterial activity against Helicobacter pylori and other pathogens .
  • Cytotoxicity Profiles : A comparative analysis of related compounds indicated that structural modifications significantly influence their cytotoxic profiles against various cancer cell lines .

Data Table: Comparative Biological Activities of Pyridine Derivatives

Compound NameActivity TypeReference
6,8-Dichloro-3-formylchromoneAnti-H. pylori
6,8-Dibromo-3-formylchromoneUrease inhibition
2-Chloro-pyridine derivative (similar structure)Cytotoxicity
Boronic acid derivativesEnzyme inhibition

Q & A

Q. How is this compound utilized in fragment-based drug discovery (FBDD)?

  • Methodology : The pyridine-boronic ester serves as a versatile building block for:
  • Target Engagement : Covalent binding to serine proteases via boronate affinity.
  • Library Synthesis : Diversify via cross-coupling to generate analogs for high-throughput screening (HTS).
  • Case Study : Analogous compounds (e.g., 5-fluoro derivatives) show promise as kinase inhibitors .

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